2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole
Overview
Description
2-Ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole (EMNB) is a heterocyclic compound with a wide range of applications in various scientific fields. EMNB has been used in a variety of research studies including those related to drug design, biotechnology, and nanotechnology. In addition, EMNB has been used as a catalyst in organic synthesis, as a dye sensitizer, and as a corrosion inhibitor.
Scientific Research Applications
Pharmaceutical Research
Benzimidazole derivatives are known for their pharmacological potential. They exhibit a variety of biological activities, such as antibacterial, antifungal, and antiviral properties . The nitro group in “2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole” could potentially be exploited for designing new drugs with improved efficacy against resistant strains of bacteria or other pathogens.
Material Science
In material science, benzimidazole derivatives can be used to synthesize novel materials with specific properties. For instance, they can be precursors for creating solid-to-liquid phase transition coordination polymer crystals . These materials have applications in smart coatings, sensors, and as actuators in various devices.
Chemical Synthesis
The benzimidazole core is a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are useful for creating complex organic molecules . This makes it valuable for synthesizing a wide range of chemical products, from dyes to advanced pharmaceuticals.
Antioxidant Properties
Some benzimidazole derivatives have been synthesized and evaluated for their antioxidant activity . The presence of the nitro group in “2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole” might contribute to its capacity to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
Agricultural Chemistry
Benzimidazole compounds like thiabendazole are used as antihelmintic agents in veterinary medicine . Derivatives like “2-ethyl-1-methyl-5-nitro-1H-1,3-benzimidazole” could be investigated for their potential use in protecting crops from parasitic worms or as a pesticide with novel modes of action.
Risk Assessment and Toxicology
Benzimidazole derivatives are also subjects of toxicological studies to assess their risk profiles. For example, studies on similar compounds help determine their safety for human use and their environmental impact .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which include benzimidazole compounds, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
The molecular weight of the compound is 20521 , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a variety of effects, depending on the specific derivative and target .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-ethyl-1-methyl-5-nitrobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-10-11-8-6-7(13(14)15)4-5-9(8)12(10)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPVFOXTZKCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.